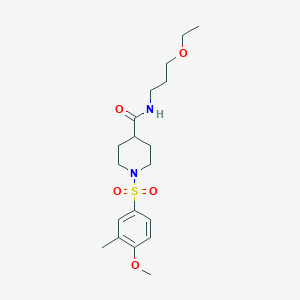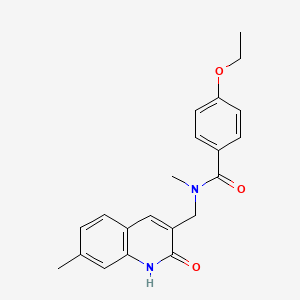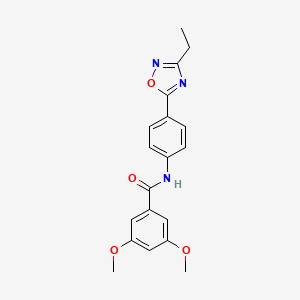
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, also known as ELB-139, is a small molecule drug candidate that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer, this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, this compound inhibits the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, leading to an increase in acetylcholine levels and improved cognitive function. In Parkinson's disease, this compound inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, leading to an increase in dopamine levels and improved motor function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease research, this compound has been shown to improve cognitive function, reduce oxidative stress and neuroinflammation, and prevent the formation of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to improve motor function, protect dopaminergic neurons from oxidative stress and neuroinflammation, and increase dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments, including its small molecular weight, high purity, and stability under various experimental conditions. However, this compound also has some limitations, such as its low solubility in water and limited availability for large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, including the optimization of its synthesis method, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in other diseases. In cancer research, future studies could focus on the combination of this compound with other chemotherapy and immunotherapy agents, as well as the evaluation of its potential as a radiosensitizer. In Alzheimer's disease research, future studies could focus on the evaluation of this compound in animal models of the disease, as well as the development of more specific AChE inhibitors. In Parkinson's disease research, future studies could focus on the evaluation of this compound in animal models of the disease, as well as the development of more specific MAO-B inhibitors.
Méthodes De Synthèse
The synthesis of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a coupling reagent, followed by the addition of a reducing agent to obtain the final product. The purity and yield of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In Alzheimer's disease research, this compound has been studied for its potential neuroprotective effects and ability to prevent the formation of amyloid-beta plaques, which are characteristic of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, which are affected in the disease, from oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-5-7-14(8-6-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOWQVXGOBXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



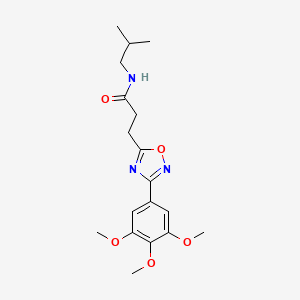


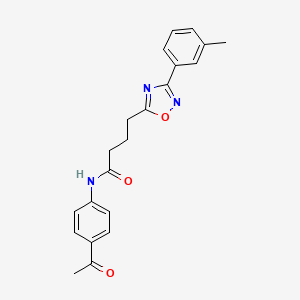
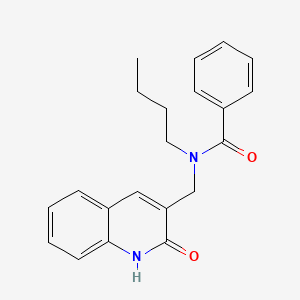

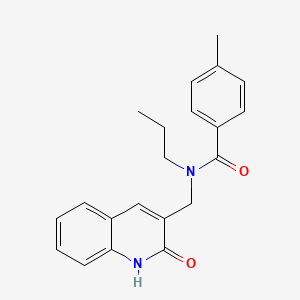
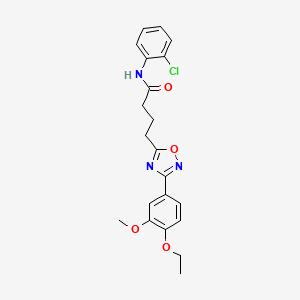

![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
